[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester
Description
[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester is a chiral piperidine-derived carbamate ester featuring an (S)-2-aminopropionyl (alanine-derived) acyl group and a benzyl-protected carbamate. Piperidine carbamates are widely explored in drug discovery due to their structural versatility, metabolic stability, and ability to modulate central nervous system (CNS) targets or enzyme activity .
Properties
IUPAC Name |
benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]methyl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-3-21(19(24)25-14-17-7-5-4-6-8-17)13-16-9-11-22(12-10-16)18(23)15(2)20/h4-8,15-16H,3,9-14,20H2,1-2H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTUBXKEEPWEGI-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCN(CC1)C(=O)[C@H](C)N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester, the process generally starts with the assembly of the piperidine ring followed by the incorporation of the amino propionyl group. Common synthetic routes may involve:
Starting Material Synthesis: : Initially, a protected piperidine derivative is prepared.
Nucleophilic Addition: : The piperidine ring is subjected to nucleophilic addition reactions with protected amino acids like the N-protected (S)-2-amino-propionic acid.
Deprotection and Esterification: : Protective groups are then removed, and esterification reactions are carried out to introduce the benzyl ester moiety.
Final Purification: : Chromatographic methods are applied for final purification to ensure high purity of the synthesized compound.
Industrial Production Methods
Industrial-scale production of this compound follows similar synthetic pathways but emphasizes optimization for yield and cost-effectiveness. The procedures usually involve:
Batch Processing: : Large reactors are used for batch processing under controlled temperatures and pressures.
Catalysts and Reagents: : Industrial-scale reactions might employ specific catalysts and reagents to speed up the process and increase efficiency.
Quality Control: : Rigorous quality control measures are in place to ensure consistency in the final product, often involving high-performance liquid chromatography (HPLC) and mass spectrometry for purity assessment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: : Reduction reactions often involve the benzyl ester group being hydrogenated to yield the corresponding alcohol.
Substitution: : Various substitution reactions can be performed on the piperidine ring or the ester moiety using suitable halides or nucleophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: : Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation Products: : Nitroso or nitro derivatives.
Reduction Products: : Alcohols or partially reduced esters.
Substitution Products: : Various substituted piperidine derivatives.
Scientific Research Applications
The compound has a broad spectrum of applications in scientific research, including but not limited to:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with proteins and enzymes.
Medicine: : Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: : Utilized in the development of new materials and catalytic processes.
Mechanism of Action
Molecular Targets and Pathways
This compound typically interacts with specific enzymes or receptors in biological systems. The mechanism often involves binding to active sites on proteins, thereby modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
Substituent Position on the Piperidine Ring
Variations in the piperidine ring’s substitution position significantly influence spatial orientation and bioactivity:
- Piperidin-4-ylmethyl vs. Piperidin-2-ylmethyl: The target compound’s piperidin-4-ylmethyl group (position 4) provides distinct spatial accessibility compared to the piperidin-2-ylmethyl isomer (CAS 1354025-07-2).
Acyl Group Modifications
The (S)-2-aminopropionyl group is compared to other acyl substituents:
- Acetyl: Shorter acyl chains (e.g., [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester, CAS 1353960-74-3) reduce steric bulk but may decrease metabolic stability due to enhanced susceptibility to esterase cleavage .
Carbamate Ester Variations
The benzyl ester group is contrasted with other carbamate protectants:
- Benzyl vs. tert-Butyl Esters: Benzyl esters (e.g., target compound) offer moderate lipophilicity and are cleavable under hydrogenolysis. In contrast, tert-butyl esters (e.g., [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid tert-butyl ester, CAS 1354003-05-6) provide steric protection against enzymatic degradation, prolonging half-life .
- Ethyl vs.
Core Heterocycle Replacements
- Piperidine vs. Pyrrolidine: Pyrrolidine analogs (e.g., [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester, CAS 1354026-89-3) introduce a 5-membered ring, increasing ring strain and conformational flexibility, which may enhance binding to certain receptors .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Metabolic Stability : Benzyl esters (target compound) are more labile than tert-butyl analogs but may offer controlled release in vivo .
- Target Selectivity : Piperidin-4-ylmethyl derivatives show higher predicted blood-brain barrier penetration compared to pyrrolidine analogs, making them candidates for CNS-targeted therapies .
- Synthetic Challenges: Stereochemical purity in (S)-2-aminopropionyl derivatives requires chiral catalysts or resolving agents, as seen in reductive amination protocols .
Biological Activity
[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester is a synthetic compound with significant potential in pharmacology due to its complex structure, which includes a piperidine ring and various functional groups. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H29N3O3, indicating the presence of nitrogen and oxygen that contribute to its biological activity. The structure includes:
- Piperidine Ring : A six-membered ring that often participates in interactions with neurotransmitter receptors.
- Carbamate Moiety : Known for its role in enzyme inhibition by mimicking substrate structures.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : The piperidine structure suggests potential interactions with neurotransmitter systems, particularly those involved in neuroprotection.
- Anti-inflammatory Properties : Computational studies have predicted its ability to modulate inflammatory pathways, potentially through the inhibition of specific enzymes involved in inflammatory responses.
Inhibition Studies
Recent studies have demonstrated that this compound has a notable inhibitory effect on the enzyme N-acylethanolamine acid amidase (NAAA), which is important in the modulation of pain and inflammation. The reported IC50 value for NAAA inhibition is 127 nM, indicating strong potency compared to other compounds in its class .
Structure-Activity Relationship (SAR) Studies
SAR studies have revealed that variations in the side chains significantly affect biological activity. For instance, modifications to the carbamate structure can enhance lipophilicity, thereby improving potency against target enzymes .
Comparative Analysis
A comparative analysis of structurally similar compounds reveals insights into their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Methylpiperidin-1-yl)ethanone | Similar piperidine ring | Neuroactive |
| N-(tert-butoxycarbonyl)-L-alanine | Carbamate structure | Amino acid derivative |
| 1-(2-Aminoethyl)piperidine | Basic piperidine structure | Potentially neuroactive |
| This compound | Unique combination of functional groups | Enhanced efficacy and safety |
This table illustrates how the unique combination of functional groups in this compound may lead to distinct interactions within biological systems compared to its analogs.
Neuroprotective Applications
In a study exploring neuroprotective agents, this compound was shown to reduce neuronal apoptosis in vitro. The mechanism was attributed to its ability to modulate glutamate receptors, leading to decreased excitotoxicity .
Anti-inflammatory Efficacy
In rodent models of inflammation, administration of this compound resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6. This suggests a potential application in treating chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
